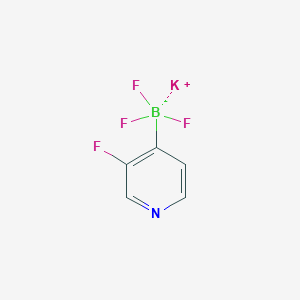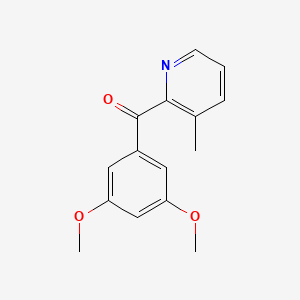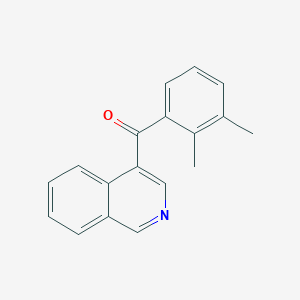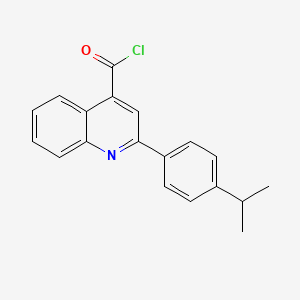
2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride is a potent inducer of human lymphocytes . It has been shown to be clastogenic and mutagenic, inducing DNA lesions in vitro . This compound induces the production of reactive oxygen species .
Molecular Structure Analysis
The molecular formula of 2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride is C19H16ClNO . Its molecular weight is 309.79 g/mol .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The 2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride, being a quinoline derivative, can be expected to have similar properties.
Anti-Cancer Applications
Quinoline-based compounds have been reported to be potent anti-cancer agents against breast, lung, and CNS tumors . Synthetic quinoline structures that possess 2,4-disubstitution have shown significant potential in this regard .
Antibacterial Applications
A series of 2,4 disubstituted quinoline derivatives, including 2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride, have demonstrated good antibacterial activities . The compounds were found to possess maximum activity against the tested strains of B. subtilis, K. pneumonia, E. coli, S. aureus .
Antifungal Applications
In addition to their antibacterial properties, these 2,4 disubstituted quinoline derivatives also showed promising antifungal activities . They were found to be effective against A. niger .
Anticancer Activity
Preliminary results indicated that most of the 2,4 Diphenyl quinoline derivatives demonstrated good anticancer activity . Among the newly synthesized compounds, N-2-Diphenyl quinolin-4-carboxamide 3a and N-p-Tolylquinolin-4-carboxamide 3f were found to possess maximum anticancer activity .
Drug Development
Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-12(2)13-7-9-14(10-8-13)18-11-16(19(20)22)15-5-3-4-6-17(15)21-18/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVGEUWNIIPGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



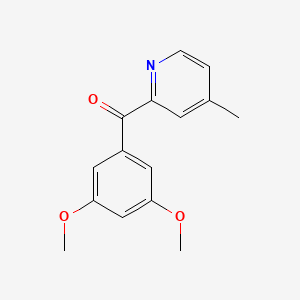
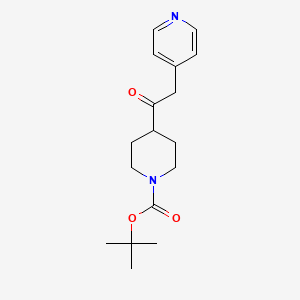
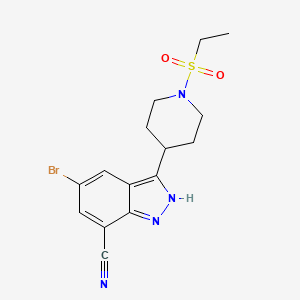
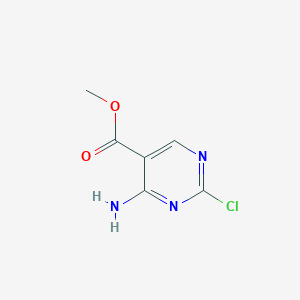

![2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1454213.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1454214.png)
![5,7-Dichloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1454215.png)
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde](/img/structure/B1454216.png)
